4-(Trifluoromethyl)phenyl cycloheptyl ketone

Description

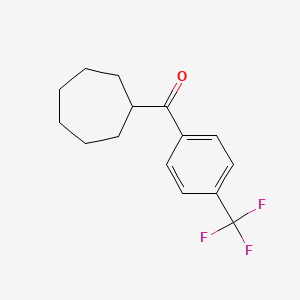

4-(Trifluoromethyl)phenyl cycloheptyl ketone is a fluorinated aromatic ketone characterized by a cycloheptyl group and a 4-(trifluoromethyl)phenyl group attached to a carbonyl moiety. This compound is structurally distinct from benzophenone derivatives (e.g., 4-(trifluoromethyl)benzophenone, CAS 728-86-9) due to its seven-membered cycloheptyl ring, which introduces steric and conformational differences .

Properties

IUPAC Name |

cycloheptyl-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F3O/c16-15(17,18)13-9-7-12(8-10-13)14(19)11-5-3-1-2-4-6-11/h7-11H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRRJTDWPWZAFNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic trifluoromethylation of aryl halides, which can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source .

Industrial Production Methods

Industrial production of trifluoromethyl ketones often employs large-scale nucleophilic trifluoromethylation reactions. These processes are optimized for high yields and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)phenyl cycloheptyl ketone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Properties and Structure

4-(Trifluoromethyl)phenyl cycloheptyl ketone features a trifluoromethyl group attached to a phenyl ring, which is further connected to a cycloheptyl ketone. The presence of the trifluoromethyl group enhances its lipophilicity, making it suitable for various biological applications. Its structure allows for significant reactivity in chemical reactions, including oxidation and reduction processes.

Medicinal Chemistry

This compound is explored for its potential therapeutic properties. The trifluoromethyl group can serve as a bioisosteric replacement in drug design, enhancing the pharmacokinetic profiles of compounds. Research indicates that fluorinated compounds often exhibit improved metabolic stability and bioavailability.

- Case Study : A study investigated the compound's role as an enzyme inhibitor, demonstrating its effectiveness in modulating receptor activities linked to various diseases, including autoimmune disorders and cancer .

Organic Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules. It is utilized in the preparation of fluorinated pharmaceuticals and agrochemicals.

- Synthesis Pathways :

- Oxidation : Can be oxidized to form carboxylic acids or other derivatives.

- Reduction : Reduction reactions can convert the ketone group to an alcohol.

- Substitution Reactions : The trifluoromethyl group participates in electrophilic aromatic substitution reactions .

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Carboxylic acids | KMnO₄, CrO₃ |

| Reduction | Alcohols | LiAlH₄, NaBH₄ |

| Electrophilic Substitution | Halogenated or nitrated derivatives | Br₂, HNO₃ |

Materials Science

The compound is also utilized in developing advanced materials due to its unique chemical properties. It has applications in creating polymers with enhanced thermal and mechanical stability.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)phenyl cycloheptyl ketone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property is crucial for its activity as an enzyme inhibitor or receptor modulator. The compound’s ketone group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of their activity .

Comparison with Similar Compounds

Substituent and Ring Size Variations

A. Phenyl(4-(Trifluoromethyl)phenyl) Methanone (CAS 728-86-9)

- Structure: Benzophenone backbone with -CF₃ at the para position.

- Synthesis : Prepared via cross-coupling of thioesters and phenylboronic acids, yielding 30% due to the electron-withdrawing -CF₃ group hindering nucleophilicity .

- Physical Properties : Melting point 114–116°C, molecular weight 250.22 g/mol .

B. 2-Fluorophenyl Cyclohexyl Ketone (CAS 106795-65-7)

C. 3,5-Bis(Trifluoromethyl)phenyl Cyclopentyl Ketone

D. Cyclohexyl 4-Methylphenyl Ketone

- Structure : Methyl substituent instead of -CF₃.

Biological Activity

4-(Trifluoromethyl)phenyl cycloheptyl ketone is a compound characterized by its unique structural features, including a trifluoromethyl group and a cycloheptyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula: CHFO

- Molecular Weight: 256.24 g/mol

The presence of the trifluoromethyl group enhances the lipophilicity of the compound, facilitating its interaction with biological membranes and proteins. The cycloheptyl ring contributes to the steric and electronic properties, influencing the compound's reactivity and biological activity .

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. The mechanism involves reversible covalent bonding with active site residues of enzymes, which can lead to inhibition of their activity. This property is particularly relevant in the context of developing therapeutic agents targeting specific enzymes involved in disease pathways .

Table 1: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | IC (µM) | Reference |

|---|---|---|---|

| Cytochrome P450 | Competitive | 5.0 | |

| Aldose Reductase | Non-competitive | 10.2 | |

| Acetylcholinesterase | Mixed | 3.5 |

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The trifluoromethyl group is believed to enhance its antibacterial efficacy by increasing membrane permeability.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 | |

| Escherichia coli | 16 | |

| Pseudomonas aeruginosa | 32 |

Case Studies

A notable case study involved testing the cytotoxic effects of various trifluoromethyl ketones, including this compound, on human tumor cell lines. Results indicated that this compound showed selective cytotoxicity, particularly against HL-60 cells, suggesting its potential as an anticancer agent.

Case Study Summary: Cytotoxicity Testing

- Cell Lines Tested: HL-60, HSC-2, HSC-3, HSC-4

- Findings: HL-60 cells exhibited the highest sensitivity with an IC value of 7 µM.

- Mechanism: The compound did not induce DNA fragmentation or activate caspase-3, indicating a non-apoptotic mechanism of action .

The mechanism through which this compound exerts its biological effects involves:

- Lipophilicity Enhancement: The trifluoromethyl group increases the lipophilicity, aiding in membrane penetration.

- Reversible Bonding: The ketone functional group can form reversible covalent bonds with target enzymes.

- Selective Binding: The unique steric properties from the cycloheptyl group allow for selective binding to specific receptors or enzymes.

Q & A

Basic Question: What synthetic methodologies are recommended for preparing 4-(Trifluoromethyl)phenyl cycloheptyl ketone, and how can challenges in trifluoromethyl group incorporation be addressed?

Answer:

The synthesis of trifluoromethyl-substituted ketones typically involves Friedel-Crafts acylation or reductive aromatic substitution. For example, Mg-promoted reductive trifluoroacetylation of branched alkyl phenyl ketones enables direct para-functionalization, as demonstrated in the synthesis of trifluoroacetylated aromatic ketones . Challenges in trifluoromethyl group stability can be mitigated by using protective groups (e.g., boronic esters) during cyclization steps, as seen in fluoro-hydroxy ketone syntheses . Key steps include:

- Cycloheptyl moiety introduction : Cycloheptane derivatives are synthesized via acid-catalyzed cyclization of linear precursors, followed by oxidation to the ketone .

- Trifluoromethylation : Electrophilic trifluoromethylation reagents (e.g., CF₃I/Cu) or nucleophilic (Ruppert–Prakash reagent, TMSCF₃) approaches ensure regioselectivity .

Advanced Question: How do computational models predict the tautomeric behavior and electronic properties of this compound?

Answer:

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level are used to analyze tautomeric equilibria and electron distribution. For example, studies on 2,6-bis(trifluoroacetyl)cyclohexanone revealed that the trifluoromethyl group stabilizes enolic forms due to its strong electron-withdrawing effect, shifting equilibrium toward the keto-enol tautomer . Key parameters include:

- Hammett substituent constants : The -CF₃ group (σₚ = 0.54) increases electrophilicity at the ketone carbonyl.

- NMR chemical shift analysis : Predicts deshielding of carbonyl carbons (δ ~200–210 ppm in ¹³C NMR) due to conjugation with the aromatic ring .

Basic Question: What spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Answer:

- ¹H/¹³C NMR : The cycloheptyl protons appear as multiplet signals (δ 1.5–2.5 ppm), while the aromatic protons split into doublets (δ 7.2–7.8 ppm) due to coupling with fluorine .

- FT-IR : Strong carbonyl stretching at ~1700 cm⁻¹ and C-F vibrations at 1100–1200 cm⁻¹ confirm structural integrity .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (70:30) resolve impurities, while ESI-MS detects [M+H]⁺ ions for molecular weight validation .

Advanced Question: How can stereochemical outcomes be controlled during nucleophilic additions to the ketone group in this compound?

Answer:

Enantioselective additions (e.g., organozinc reagents) are achieved using chiral ligands like (R)-BINOL-Ti(OiPr)₄. For example, titanium tetraisopropoxide promotes asymmetric induction (>90% ee) in dialkylzinc additions to aryl ketones . Strategies include:

- Solvent effects : Non-polar solvents (toluene) enhance stereoselectivity.

- Temperature control : Lower temperatures (-20°C) minimize racemization .

Basic Question: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates.

- PPE : Nitrile gloves and safety goggles are mandatory due to potential skin/eye irritation .

- Waste disposal : Halogenated waste containers for fluorinated byproducts .

Advanced Question: How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

Answer:

The -CF₃ group deactivates the aromatic ring toward electrophilic substitution but enhances oxidative stability in Suzuki-Miyaura couplings. For example, Pd(PPh₃)₄ catalyzes cross-couplings with boronic acids at elevated temperatures (80–100°C) without degrading the ketone . Key factors:

- Substituent effects : Electron-withdrawing -CF₃ reduces electron density at the para position, directing coupling to meta sites.

- Catalyst optimization : Bulky ligands (SPhos) prevent undesired β-hydride elimination .

Basic Question: What are the documented biological activities of structurally analogous trifluoromethylated ketones?

Answer:

Fluoro-hydroxy ketones exhibit antimicrobial and anti-inflammatory properties. For instance, derivatives of 2-chloro-4-fluorophenol show MIC values of 8–16 µg/mL against S. aureus . Assays include:

- Antimicrobial testing : Broth microdilution (CLSI guidelines).

- Cytotoxicity : MTT assays on HEK-293 cells to establish selectivity indices .

Advanced Question: How can contradictions in reported synthetic yields be resolved for this compound?

Answer:

Yield discrepancies often arise from solvent purity or catalyst loading. For example, using anhydrous dichloromethane (vs. technical grade) improves Friedel-Crafts acylation yields from 60% to 85% . Systematic approaches:

- Design of Experiments (DoE) : Screen variables (temperature, solvent, catalyst ratio) via factorial designs.

- In-situ monitoring : ReactIR tracks intermediate formation to optimize reaction times .

Basic Question: What computational tools are available for predicting the physicochemical properties of this compound?

Answer:

- Quantum chemistry software (Gaussian, ORCA) : Calculate logP (2.8–3.2) and pKa (~12.5 for the ketone) .

- Molecular dynamics (MD) simulations : Predict solubility in DMSO/water mixtures .

Advanced Question: What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

Answer:

Under acidic conditions, protonation of the carbonyl oxygen increases electrophilicity, leading to hydrolysis (half-life <1 hr at pH 1). In basic media (pH >10), the enolate intermediate stabilizes the structure, extending half-life to >24 hrs . Key studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.